molecular formula C12H10O B12389924 1-Acetylnaphthalene-d3

1-Acetylnaphthalene-d3

Cat. No.: B12389924
M. Wt: 173.22 g/mol
InChI Key: QQLIGMASAVJVON-FIBGUPNXSA-N
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Description

1-Acetylnaphthalene-d3 is a deuterium-labeled derivative of 1-Acetylnaphthalene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used to study the pharmacokinetics and metabolic profiles of drugs. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylnaphthalene-d3 can be synthesized through the deuteration of 1-Acetylnaphthalene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: The industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylnaphthalene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Acetylnaphthalene-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Acetylnaphthalene-d3 is primarily related to its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound do not significantly alter its chemical properties but provide a distinct mass difference that can be detected using mass spectrometry. This allows researchers to track the compound and its metabolites in biological systems, providing valuable information on drug behavior and interactions .

Comparison with Similar Compounds

1-Acetylnaphthalene-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in this compound provides advantages in research applications, such as improved stability and distinct mass spectrometric properties, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C12H10O

Molecular Weight

173.22 g/mol

IUPAC Name

2,2,2-trideuterio-1-naphthalen-1-ylethanone

InChI

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3/i1D3

InChI Key

QQLIGMASAVJVON-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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